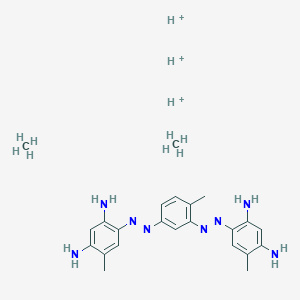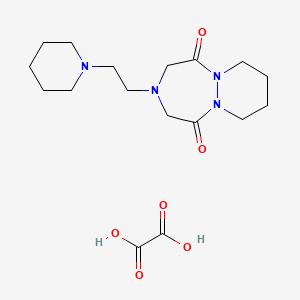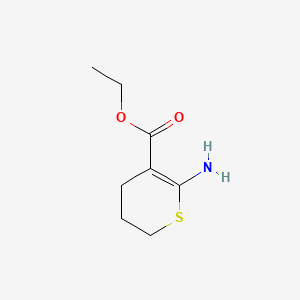
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((4-methylphenyl)sulfonyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((4-methylphenyl)sulfonyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound It is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-(((4-methylphenyl)sulfonyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Amination: The amino groups are introduced via nucleophilic substitution reactions, often using amines under basic conditions.
Coupling Reactions: The attachment of the 4-methylphenylsulfonyl group and other substituents is typically done through coupling reactions, such as those involving sulfonyl chlorides and amines.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenediols.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or fluorescent probes due to their aromatic structure and functional groups.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials due to its stable aromatic structure and vibrant colors.
作用機序
The mechanism of action of this compound depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonic acid and amino groups can interact with various molecular targets, influencing biological pathways.
類似化合物との比較
Similar Compounds
Anthraquinone: Similar in structure but lacks the sulfonic acid and amino groups.
1-Amino-2-naphthalenesulfonic acid: Similar functional groups but different core structure.
4-Methylphenylsulfonyl chloride: Shares the sulfonyl group but is a simpler molecule.
特性
CAS番号 |
69008-24-8 |
|---|---|
分子式 |
C27H20N3NaO7S2 |
分子量 |
585.6 g/mol |
IUPAC名 |
sodium;1-amino-4-[3-[(4-methylphenyl)sulfonylamino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H21N3O7S2.Na/c1-15-9-11-18(12-10-15)38(33,34)30-17-6-4-5-16(13-17)29-21-14-22(39(35,36)37)25(28)24-23(21)26(31)19-7-2-3-8-20(19)27(24)32;/h2-14,29-30H,28H2,1H3,(H,35,36,37);/q;+1/p-1 |
InChIキー |
ITHZKRVODXSQLN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


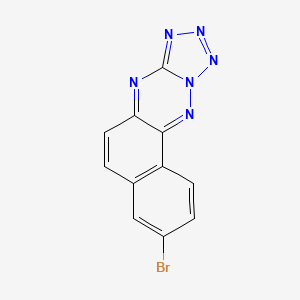


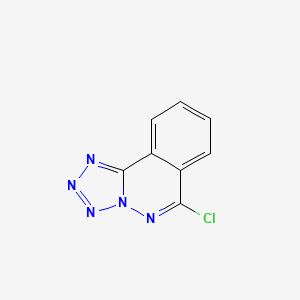


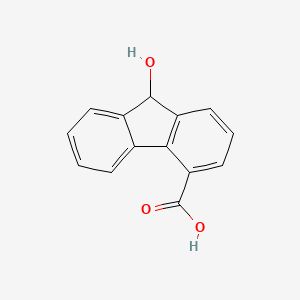
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

